tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 2158268-53-0
VCID: VC5042728
InChI: InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2Br
Molecular Formula: C11H16BrN3O2
Molecular Weight: 302.172

tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

CAS No.: 2158268-53-0

Cat. No.: VC5042728

Molecular Formula: C11H16BrN3O2

Molecular Weight: 302.172

* For research use only. Not for human or veterinary use.

tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate - 2158268-53-0

Specification

CAS No. 2158268-53-0
Molecular Formula C11H16BrN3O2
Molecular Weight 302.172
IUPAC Name tert-butyl 3-bromo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14)
Standard InChI Key QYZCLWPOQBLCOU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2Br

Introduction

Structural and Chemical Characteristics

The compound’s core consists of a pyrazolo[3,4-c]pyridine system, a bicyclic structure featuring a pyrazole ring fused to a pyridine ring. The "1,4,5,7-tetrahydro-6H" designation indicates partial saturation, with hydrogen atoms saturating four of the six positions in the pyridine ring . The bromine atom at the 3-position of the pyrazole ring enhances electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions. The Boc group at the 6-position acts as a protective moiety for the secondary amine, preventing unwanted reactions during synthetic workflows .

Molecular Configuration and Stability

The Boc group’s steric bulk influences the compound’s solubility, favoring organic solvents like dichloromethane or tetrahydrofuran. The bromine atom’s electronegativity (Pauling scale: 2.96) contributes to polarization, making the C-Br bond susceptible to cleavage under specific conditions. Nuclear magnetic resonance (NMR) data would reveal distinct signals for the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the pyrazolo-pyridine protons (δ 3.0–4.5 ppm for saturated ring protons) .

Synthesis and Manufacturing

Industrial synthesis typically involves multi-step routes starting from simpler pyrazole or pyridine precursors. One plausible pathway includes:

  • Ring Formation: Cyclization of a substituted pyridine with hydrazine derivatives to generate the pyrazolo[3,4-c]pyridine core.

  • Bromination: Electrophilic bromination at the 3-position using bromine or N-bromosuccinimide (NBS).

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine to protect the amine .

A representative synthetic route is illustrated below:

Pyridine derivativeHydrazinePyrazolo[3,4-c]pyridineBr23-Bromo intermediateBoc2OTarget compound\text{Pyridine derivative} \xrightarrow{\text{Hydrazine}} \text{Pyrazolo[3,4-c]pyridine} \xrightarrow{\text{Br}_2} \text{3-Bromo intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Target compound}

This process yields the final product with a typical purity of ≥95%, as confirmed by high-performance liquid chromatography (HPLC) .

Physicochemical Properties

The compound’s physical and chemical properties are critical for its handling and application:

PropertyValueSource
Molecular FormulaC11H16BrN3O2\text{C}_{11}\text{H}_{16}\text{Br}\text{N}_{3}\text{O}_{2}
Molecular Weight302.17 g/mol
AppearanceWhite crystalline powder
Purity95–99%
Storage Conditions2–8°C in sealed containers
SolubilitySoluble in DCM, THF; insoluble in water

The bromine atom’s presence increases density (ρ1.6g/cm3\rho \approx 1.6 \, \text{g/cm}^3), while the Boc group reduces melting point (mp120125C\text{mp} \approx 120–125^\circ \text{C}) compared to non-protected analogs .

Applications in Pharmaceutical Research

As a heterocyclic building block, this compound is pivotal in drug discovery. Key applications include:

Kinase Inhibitor Development

The pyrazolo-pyridine scaffold mimics adenine, enabling binding to ATP pockets in kinases. Bromine facilitates Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, optimizing inhibitor selectivity. For example, replacing bromine with a pyridinyl moiety via palladium catalysis could yield potent kinase inhibitors .

Prodrug Synthesis

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for conjugation with carboxylic acids or other electrophiles . This property is exploited in prodrug strategies to enhance bioavailability.

Comparative Analysis with Analogous Compounds

Structural analogs exhibit varying reactivity and applications:

Compound NameKey DifferenceReactivity Profile
tert-Butyl 3-iodo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylateIodine instead of bromineEnhanced coupling efficiency
tert-Butyl 3-chloro-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylateChlorine substituentLower molecular weight
3-Bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylic acidFree carboxylic acidIncreased polarity

The bromine analog strikes a balance between reactivity and stability, making it preferable for diverse synthetic applications .

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